Cas no 25973-55-1 (2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol)
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2-Hydroxy-3,5-dipenryl-phenyl) benzotriazole
- 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)-phenol
- 2-(2H-hydroxy-3-5-Di-tert-Amyllphenyl)benzotriazole
- UV-328
- Tinuvin 328
- Primesorb328
- Ultraviolet absorbent UV-328
- 2-(2'-Hydroxy-3',5'-di-tert-Pentyl Phenyl)-Benzotriazole
- BHSORB-328
- 2-(2'-Hydroxy-3',5-dipenryl-phenyl) benzotriazole
- UV absorber-328
- 2-(3,5-Di-tert-amyl-2-hydroxyphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-amylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Standard
- 2-(2'-Hydroxy-3',5'-di-tert-amylphenyl) benzotriazole
- 2,6-DIFLUORO-3-METHYLACETOPHENONE
- Benzotriazole UV 328
- Cyasorb UV-2337
- ThasorbUv328
- UV ABSORBER 328
- UV ABSORBER UV-328
- Phenol,2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentyl- (7CI,8CI)
- 2-(2-Hydroxy-3,5-di-tert-amylphenyl)-2H-benzotriazole
- 2-(2-Hydroxy-3,5-di-tert-amylphenyl)benzotriazole
- 2-(2-Hydroxy-3,5-di-tert-pentylphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol
- 2-(3,5-Di-tert-amyl-2-hydroxyphenyl)-2H-benzotriazole
- 2-(3,5-Di-tert-pentyl-2-hydroxyphenyl)-2H-benzotriazole
- 2-(3,5-Di-tert-pentyl-2-hydroxyphenyl)benzotriazole
- 2-(3',5'-Di-tert-amyl-2'-hydroxyphenyl)benzotriazole
- Chisorb 328
- Cyasorb UV 2337
- Eversorb 74
- Kemisorb 74
- Lowilite 28
- Seesorb704
- Sumisorb 350
- Tin 328
- UV 328
- UV 74
- Viosorb 591
- BENZOTRIAZOLE ANTI UV 328
- 2-(2'-Hydroxy-3',5'-di-tert-amylphenyl)benzotriazole
- Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)-
- VN99CPK4TI
- Phenol, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentyl-
- C22H29N3O
- ZMWRRFHBXARRRT-UHFFFAOYSA-N
- 2-(2H-benzotriazol-
-
- MDL: MFCD00134707
- Inchi: 1S/C22H29N3O/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)25-23-17-11-9-10-12-18(17)24-25/h9-14,26H,7-8H2,1-6H3
- InChI Key: ZMWRRFHBXARRRT-UHFFFAOYSA-N
- SMILES: O([H])C1C(=C([H])C(=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N1N=C2C([H])=C([H])C([H])=C([H])C2=N1
- BRN: 628860
Computed Properties
- Exact Mass: 351.23100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 7.4
- Topological Polar Surface Area: 50.9
Experimental Properties
- Color/Form: Not available
- Melting Point: 79.0 to 83.0 deg-C
- PSA: 50.94000
- LogP: 5.50130
- Solubility: Not available
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H413
- Warning Statement: P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 422746-50G |
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 98% | 50G |
¥441.42 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0718-500G |
2-(3,5-Di-tert-amyl-2-hydroxyphenyl)benzotriazole |
25973-55-1 | >98.0%(GC) | 500g |
¥790.00 | 2024-04-16 | |
| Alichem | A019097212-500g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 97% | 500g |
159.00 USD | 2021-06-17 | |
| Alichem | A019097212-1000g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 97% | 1000g |
257.50 USD | 2021-06-17 | |
| Chemenu | CM158467-1000g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 97% | 1000g |
$234 | 2021-06-08 | |
| TRC | B207045-1g |
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 1g |
$ 69.00 | 2023-04-19 | ||
| TRC | B207045-5g |
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 5g |
$ 87.00 | 2023-04-19 | ||
| TRC | B207045-10g |
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 10g |
$ 100.00 | 2023-04-19 | ||
| TRC | B207045-25g |
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 25g |
$ 129.00 | 2023-04-19 | ||
| TRC | B207045-100g |
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol |
25973-55-1 | 100g |
$ 205.00 | 2023-04-19 |
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Suppliers
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Related Literature
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Sreenath Pappuru,Eswara Rao Chokkapu,Debashis Chakraborty,Venkatachalam Ramkumar Dalton Trans. 2013 42 16412
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Aurélie Cortéjade,Audrey Buleté,Laura Prouteau,Saber Chatti,Cécile Cren,Emmanuelle Vulliet Anal. Methods 2017 9 3549
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3. Novel co-matrix systems for the MALDI-MS analysis of polystyrene using a UV absorber and stabilizerSung-Seen Choi,Hye-Seung Chung Analyst 2013 138 1256
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Hua-Jie Lai,Guang-Guo Ying,Yi-Bing Ma,Zhi-Feng Chen,Feng Chen,You-Sheng Liu Environ. Sci.: Processes Impacts 2014 16 558
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Hua-Jie Lai,Guang-Guo Ying,Yi-Bing Ma,Zhi-Feng Chen,Feng Chen,You-Sheng Liu Environ. Sci.: Processes Impacts 2014 16 558
Additional information on 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
Professional Introduction to 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (CAS No. 25973-55-1)
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 25973-55-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzotriazole derivatives class, a group of molecules known for their diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of a benzotriazole moiety linked to a phenolic backbone with bulky tert-pentyl groups, contribute to its unique chemical properties and potential utility in various scientific domains.
The benzotriazole functional group in 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol plays a crucial role in determining its reactivity and interaction with biological targets. Benzotriazoles are well-documented for their ability to act as chelating agents, metal complexing agents, and as intermediates in the synthesis of pharmaceuticals. The phenolic hydroxyl groups in this compound further enhance its potential as a ligand or a precursor in drug development. The tert-pentyl substituents at the 4 and 6 positions of the phenol ring provide steric hindrance, which can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors.
Recent advancements in medicinal chemistry have highlighted the importance of structurally diverse benzotriazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds incorporating benzotriazole moieties can exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The specific arrangement of atoms in 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol may confer unique pharmacological effects that make it a promising candidate for further investigation. For instance, the bulky tert-pentyl groups could enhance membrane permeability, facilitating cellular uptake and improving bioavailability.
In the context of drug discovery, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol has been explored as a potential scaffold for developing novel therapeutic agents. The benzotriazole ring can interact with metal ions or enzymes through coordination chemistry, which is a key principle in designing metal-based therapeutics. Additionally, the phenolic moiety is known for its ability to participate in hydrogen bonding interactions, making it an attractive feature for designing molecules that can bind tightly to biological targets. The combination of these structural elements suggests that this compound could be utilized in the development of drugs targeting neurological disorders, cancer, or infectious diseases.
The synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the benzotriazole group typically involves condensation reactions between appropriate precursors under controlled pH and temperature conditions. Subsequent functionalization with tert-pentyl groups at the 4 and 6 positions of the phenol ring further refines the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The physicochemical properties of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, including its solubility profile, melting point, and stability under various conditions, are critical factors that determine its suitability for different applications. Computational modeling and experimental techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize these properties comprehensively. Understanding these characteristics is essential for optimizing formulations and ensuring the compound's efficacy and safety when used in pharmaceutical or industrial settings.
Current research trends indicate that benzotriazole derivatives continue to be an area of active investigation due to their broad spectrum of biological activities. For example, recent studies have shown that certain benzotriazole-based compounds exhibit inhibitory effects on kinases involved in cancer cell proliferation. Similarly, their antimicrobial properties have been explored against drug-resistant pathogens. The structural diversity within this class of compounds allows for fine-tuning their biological profiles by modifying substituents such as alkyl groups or additional heterocyclic rings.
The industrial relevance of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol extends beyond academic research into practical applications such as material science and agrochemicals. Its ability to form stable complexes with metals makes it a valuable component in corrosion inhibitors or catalysts. In agrochemicals, benzotriazole derivatives have been used as plant growth regulators or fungicides due to their ability to interact with biological systems at low concentrations.
In conclusion, 2-(2H-Benzotriazol-2yl)-4,6-diyl)yl)yl)phen
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